molecular formula C21H22ClN3O3S B2698459 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 921513-28-2

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B2698459
M. Wt: 431.94
InChI Key: PLPFHLOCUMGWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming organic chemical compounds as recommended by the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula gives the actual number of atoms of each element in a molecule of the compound. The structural formula shows how the atoms are connected in the molecule .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis would include the detailed reaction conditions, the reagents and catalysts used, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms in a molecule and the types of functional groups present .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and understanding the mechanisms of these reactions .

Scientific Research Applications

Synthesis and Structural Exploration

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide, due to its complex structure, plays a significant role in the synthesis and structural analysis of chemical compounds. Research has focused on the synthesis of substituted 1,2-benzothiazin-3-ones by cyclization, involving similar sulfonamide structures. These compounds are prepared from benzenesulfonamides, highlighting the versatility of sulfonamides in synthesizing heterocyclic compounds (Catsoulacos, 1971). Furthermore, the structural characterization of sulfonamide derivatives, including those with chlorophenyl moieties, has been extensively studied. These studies involve various analytical techniques to elucidate the compounds' structures and explore their potential applications in medicinal chemistry (Nikonov et al., 2019).

Antimicrobial and Antiproliferative Agents

Sulfonamide derivatives have been evaluated for their potential as antimicrobial and antiproliferative agents. Research includes the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, demonstrating significant biological activity. These compounds have shown promise in cytotoxic activity against various human cell lines, including lung and liver carcinoma, highlighting their potential in cancer research (El-Gilil, 2019). Additionally, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have exhibited promising antibacterial activity against anaerobic Gram-positive bacteria strains, showcasing the broad spectrum of sulfonamide derivatives in targeting different microbial agents (Sławiński et al., 2013).

Enzyme Inhibition and Biological Potential

The enzyme inhibition capability of sulfonamide derivatives has been a significant area of research, with studies focusing on their potential to inhibit enzymes like AChE and BChE. These enzymes are targets for treating neurodegenerative diseases. Compounds based on sulfonamide structures have shown high inhibition percentages, suggesting their potential use in developing treatments for conditions like Alzheimer's disease (Kausar et al., 2019). Furthermore, the antioxidant potential of these compounds has been explored, with some showing significant scavenging activity, which could have implications in managing oxidative stress-related conditions.

Safety And Hazards

The safety and hazards of a compound are usually determined by studying its toxicity, flammability, and environmental impact. This information is important for handling and disposing of the compound safely .

Future Directions

Future directions could involve further studies on the compound. This could include exploring new synthetic routes, studying new reactions, investigating its mechanism of action further, or developing new applications for the compound .

properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-14-12-16(3)20(13-15(14)2)29(27,28)23-10-11-25-21(26)9-8-19(24-25)17-4-6-18(22)7-5-17/h4-9,12-13,23H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPFHLOCUMGWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.